methyl 1-ethyl-1H-pyrazole-3-carboxylate

Catalog No.
S688535
CAS No.
89943-27-1
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-ethyl-1H-pyrazole-3-carboxylate

CAS Number

89943-27-1

Product Name

methyl 1-ethyl-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 1-ethylpyrazole-3-carboxylate

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3

InChI Key

UABQZEKVWCGESC-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)OC

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC

Methyl 1-ethyl-1H-pyrazole-3-carboxylate (CAS: 89943-27-1) is a pre-alkylated, esterified pyrazole building block utilized extensively in the synthesis of complex pharmaceutical intermediates, particularly small molecule inhibitors targeting immune cytopenias[1]. As a colorless, viscous liquid, it provides superior handling characteristics for volumetric dispensing compared to solid pyrazole-carboxylic acids [1]. By offering a pre-installed N1-ethyl vector and a C3-methyl ester, this scaffold enables direct downstream functionalization—such as C4-halogenation or ester reduction—without the regioselectivity and yield bottlenecks associated with early-stage pyrazole alkylation [1].

Substituting this pre-alkylated compound with the unalkylated precursor, methyl 1H-pyrazole-3-carboxylate, introduces severe process inefficiencies; in-house N-alkylation with iodoethane typically yields only ~38% of the desired N1-ethyl isomer due to competing N2-alkylation and poor regioselectivity, necessitating costly chromatographic separations [1]. Furthermore, substitution with the more common N-methyl analog (methyl 1-methyl-1H-pyrazole-3-carboxylate) fundamentally alters the lipophilicity and steric profile of the scaffold. In the development of phagocytosis inhibitors and kinase ligands, the specific N-ethyl vector provides critical hydrophobic interactions and logP tuning that the N-methyl analog cannot replicate, leading to non-interchangeable structure-activity relationships (SAR) in downstream drug candidates [1].

Elimination of N-Alkylation Yield Bottleneck

Procuring the pre-ethylated methyl 1-ethyl-1H-pyrazole-3-carboxylate bypasses the low-yielding N-alkylation step required when starting from the unsubstituted pyrazole core. Literature demonstrates that reacting methyl 1H-pyrazole-3-carboxylate with iodoethane and cesium carbonate yields only 38% of the target N1-ethyl isomer due to regioselectivity challenges [1].

Evidence DimensionN1-Alkylation Synthesis Yield
Target Compound Data100% (Procured as pure pre-alkylated building block)
Comparator Or BaselineIn-house synthesis from methyl 1H-pyrazole-3-carboxylate (38% yield)
Quantified Difference62% absolute yield loss avoided; eliminates N1/N2 isomer separation
ConditionsCs2CO3, iodoethane, standard alkylation conditions

Procuring the pre-alkylated scaffold eliminates a major yield bottleneck and the need for expensive chromatographic separation of pyrazole regioisomers.

High-Efficiency C4-Halogenation Processability

The electronic properties of methyl 1-ethyl-1H-pyrazole-3-carboxylate allow for highly efficient late-stage electrophilic substitution at the C4 position. Microwave-assisted chlorination using N-chlorosuccinimide (NCS) in acetic acid achieves a 96% yield of the 4-chloro derivative, while bromination with N-bromosuccinimide (NBS) achieves a 66% yield [1]. This demonstrates the scaffold's robustness for generating multi-substituted pyrazole libraries.

Evidence DimensionC4-Chlorination Yield
Target Compound Data96% yield (Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate)
Comparator Or BaselineStandard pyrazole electrophilic substitution baselines (typically 60-80%)
Quantified DifferenceNear-quantitative conversion (96%) with minimal side reactions
ConditionsNCS, acetic acid, microwave irradiation at 150 °C for 1 h

High halogenation yields make this exact compound an ideal, scalable starting point for synthesizing complex, C4-functionalized pyrazole libraries.

Lipophilicity and Steric Tuning vs. N-Methyl Analog

In medicinal chemistry, substituting the N-methyl group with an N-ethyl group is a deliberate strategy to tune lipophilicity and steric bulk. Compared to the more common methyl 1-methyl-1H-pyrazole-3-carboxylate, the target compound provides an N-ethyl vector that significantly alters the hydrophobic interactions within target binding pockets, such as those in phagocytosis inhibitors[1]. This structural modification is non-interchangeable when optimizing the in vivo half-life and efficacy of drug candidates.

Evidence DimensionStructural Lipophilicity Contribution (logP)
Target Compound DataN-ethyl group (provides extended hydrophobic vector)
Comparator Or BaselineMethyl 1-methyl-1H-pyrazole-3-carboxylate (N-methyl group)
Quantified DifferenceAddition of a methylene (+CH2) group increases logP by ~0.5 units
ConditionsSAR optimization for immune cytopenia drug candidates

The specific N-ethyl vector is critical for tuning the pharmacokinetic profile and cannot be generically substituted with the N-methyl analog.

Synthesis of Phagocytosis Inhibitors for Immune Cytopenias

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a validated precursor for synthesizing small molecule inhibitors targeting extravascular phagocytosis in conditions like immune thrombocytopenia (ITP) and warm autoantibody immune hemolytic anemia (wAIHA). The N-ethyl group provides critical lipophilic tuning required for optimal in vivo pharmacokinetics and efficacy [1].

Development of C4-Functionalized Pyrazole Libraries

Due to its near-quantitative yield in C4-chlorination (96%) and strong performance in bromination and fluorination, this compound is perfectly suited as a core scaffold for generating diverse, multi-substituted pyrazole libraries for high-throughput screening [1].

Precursor for Liquid-Handling-Compatible Reductions

As a liquid ester, this compound is the ideal choice for continuous flow or automated synthesis setups requiring reduction to (1-ethyl-1H-pyrazol-3-yl)methanol derivatives, bypassing the solid-handling and solubility issues associated with the free pyrazole-3-carboxylic acid [1].

XLogP3

0.7

Wikipedia

Methyl 1-ethyl-1H-pyrazole-3-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types